2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol
Description
2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidin-4-ol core substituted with a cyclopropyl group at position 2 and a 5-methylpyrazin-2-yl group at position 6.
Properties
IUPAC Name |
2-cyclopropyl-4-(5-methylpyrazin-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-7-5-14-10(6-13-7)9-4-11(17)16-12(15-9)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMXLAWNFKMYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C2=CC(=O)NC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions may include the use of strong bases or acids, and the reaction temperature and time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be utilized in the production of various chemical products.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparison
The compound’s key structural analogs differ in substituents on the pyrimidine core, significantly affecting physicochemical properties and bioactivity. Below is a comparative analysis:
Key Observations :
- Aromatic vs.
- Lipophilicity : The methyl group on pyrazine in the target compound balances lipophilicity better than the dimethylpyrazole analog, which may reduce metabolic clearance .
- Solubility : KP-162’s piperidine and pyridine substituents introduce basic nitrogen atoms, enhancing aqueous solubility relative to the target compound’s neutral cyclopropyl and pyrazine groups .
Biological Activity
2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrimidine family, characterized by its unique structure featuring a cyclopropyl group and a methylpyrazine moiety. The molecular formula is C12H13N5, and it has a molecular weight of 229.27 g/mol. Its structural properties contribute to its biological activities, making it a subject of interest for various therapeutic applications.
1. Antiviral Activity
Research indicates that derivatives of pyrimidines, including this compound, exhibit antiviral properties. A study focused on similar compounds demonstrated that certain pyrimidine derivatives could inhibit the replication of viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) . While specific data on this compound's antiviral efficacy is limited, its structural similarities suggest potential activity against viral infections.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies have shown that pyrimidine derivatives can inhibit inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha (TNF-α), which are crucial in the inflammatory response . The mechanism likely involves the inhibition of specific enzymes associated with inflammation pathways, positioning this compound as a candidate for treating inflammatory diseases.
The biological effects of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other pyrimidine derivatives that have shown enzyme inhibitory activity.
- Receptor Binding : It may bind to specific receptors, modulating their activity and leading to downstream effects such as reduced inflammation or viral replication.
Case Studies
- Antiviral Studies : A study on related pyrimidine derivatives highlighted their ability to inhibit viral replication in vitro. Although direct studies on this compound are lacking, this suggests a promising avenue for future research .
- Cytotoxicity : Evaluations of similar compounds have shown varying levels of cytotoxicity against cancer cell lines, indicating that structural modifications can significantly influence biological activity .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C12H13N5 | Potential antiviral and anti-inflammatory effects |
| 4-Cyclopropyl-6-(3-methylpyrazin-2-yl)pyrimidine | C18H23N5O | Antiviral activity against HCMV |
| 7k (BMS-582949) | N/A | Selective p38α MAP kinase inhibitor with anti-inflammatory properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
